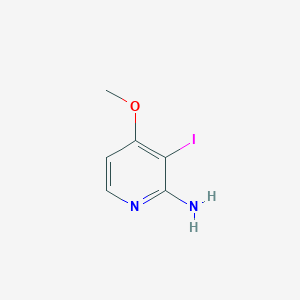

3-Iodo-4-methoxy-pyridin-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPYHICVLNIUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640096 | |

| Record name | 3-Iodo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956485-64-6 | |

| Record name | 3-Iodo-4-methoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956485-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Iodo-4-methoxy-pyridin-2-ylamine: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic building blocks are indispensable tools for the construction of novel molecular entities with therapeutic potential. Among these, substituted pyridines are a cornerstone, owing to their presence in numerous FDA-approved drugs and their ability to engage in critical biological interactions.[1][2] 3-Iodo-4-methoxy-pyridin-2-ylamine is a highly functionalized pyridine scaffold that offers a unique combination of reactive sites, making it a valuable intermediate for researchers, scientists, and drug development professionals. Its structure features a nucleophilic amino group, an electron-donating methoxy group, and a strategically placed iodine atom, which serves as a versatile handle for advanced carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth technical overview of its chemical properties, a plausible synthetic route, its reactivity in key synthetic transformations, and essential safety protocols.

Section 1: Core Chemical and Physical Properties

This compound is a solid at room temperature and is classified as a halogenated heterocyclic building block.[3] The combination of the amino and methoxy groups makes the pyridine ring electron-rich, which influences its reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | 3-iodo-4-methoxypyridin-2-amine | PubChem[4] |

| CAS Number | 956485-64-6 | Sigma-Aldrich[3] |

| Molecular Formula | C₆H₇IN₂O | PubChem[4] |

| Molecular Weight | 250.04 g/mol | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| InChI Key | QBPYHICVLNIUPW-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| SMILES | COc1ccnc(N)c1I | Sigma-Aldrich[3] |

Section 2: Synthesis and Characterization

While specific vendor-proprietary synthesis methods may vary, a logical and plausible synthetic pathway can be designed based on established principles of pyridine chemistry. The most direct approach involves the regioselective iodination of the readily available precursor, 2-amino-4-methoxypyridine.

Plausible Synthetic Pathway

The synthesis hinges on the electrophilic iodination of an activated pyridine ring. The 2-amino and 4-methoxy groups are both activating, ortho-, para-directing substituents. The 3-position is ortho to the strongly activating amino group, making it the most likely site for electrophilic substitution.

Caption: Plausible synthesis of the target compound via electrophilic iodination.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative example. Optimization of solvent, temperature, and reaction time may be necessary.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-4-methoxypyridine (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and improve regioselectivity.

-

Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.1 eq) in THF to the stirred reaction mixture. The slow addition helps maintain temperature control and prevents the formation of di-iodinated byproducts.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to yield the pure this compound.

Spectroscopic Characterization (Predicted)

| Data Type | Predicted Chemical Shifts and Multiplicities |

| ¹H NMR | δ 8.0-8.2 ppm (d, 1H): Pyridine H6, doublet due to coupling with H5. δ 6.7-6.9 ppm (d, 1H): Pyridine H5, doublet due to coupling with H6. δ 5.0-5.5 ppm (s, 2H): Broad singlet for the -NH₂ protons. δ 3.8-4.0 ppm (s, 3H): Singlet for the -OCH₃ protons. |

| ¹³C NMR | δ 160-165 ppm: C4 (attached to -OCH₃). δ 155-160 ppm: C2 (attached to -NH₂). δ 145-150 ppm: C6. δ 105-110 ppm: C5. δ 85-90 ppm: C3 (attached to Iodine, significant upfield shift due to heavy atom effect). δ 55-60 ppm: -OCH₃ carbon. |

| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 251.0 |

| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~2950 (C-H stretch), ~1600 (C=C/C=N stretch), ~1250 (C-O stretch) |

Section 3: Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity to serve as a versatile building block, primarily through reactions at the C3-iodo position. Palladium-catalyzed cross-coupling reactions are the most powerful transformations for this substrate.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition to a Palladium(0) center, initiating catalytic cycles that form new C-C or C-N bonds. This reactivity is the cornerstone of its utility in drug discovery programs.

The Suzuki-Miyaura reaction is a robust method for forming biaryl or aryl-alkenyl structures. The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] The choice of ligand and base is critical, especially with heterocyclic substrates where the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis.[7][8]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound AldrichCPR 956485-64-6 [sigmaaldrich.com]

- 4. This compound | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Iodo-4-methoxy-pyridin-2-ylamine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged structure. Within the vast chemical space of pyridine derivatives, halogenated aminopyridines serve as exceptionally versatile intermediates, acting as linchpins in the assembly of complex molecular architectures. This guide provides an in-depth technical overview of 3-Iodo-4-methoxy-pyridin-2-ylamine (CAS Number: 956485-64-6), a highly functionalized building block poised for significant applications in contemporary drug discovery, particularly in the synthesis of kinase inhibitors.

This document will elucidate the chemical properties, plausible synthetic routes, and, most critically, the strategic application of this compound in the construction of biologically active molecules. We will delve into detailed reaction protocols and explore the mechanistic rationale behind its use in key synthetic transformations, providing researchers with the foundational knowledge to effectively leverage this reagent in their drug development programs.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use in a laboratory setting. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 956485-64-6 | [2] |

| Molecular Formula | C₆H₇IN₂O | [2] |

| Molecular Weight | 250.04 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI Key | QBPYHICVLNIUPW-UHFFFAOYSA-N | [2] |

| SMILES | COc1ccnc(N)c1I | [2] |

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Strategic Synthesis of this compound

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 4-Methoxy-pyridin-2-ylamine

The precursor, 4-methoxy-pyridin-2-ylamine, can be synthesized from 2-amino-4-chloropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine (1.0 eq) in a solution of sodium methoxide in methanol (e.g., 25% w/w).

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 140-150 °C) for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield 4-methoxy-pyridin-2-ylamine as a solid.

Part 2: Regioselective Iodination

The second step involves the electrophilic iodination of 4-methoxy-pyridin-2-ylamine. The regioselectivity of this reaction is directed by the activating effects of the amino and methoxy groups. The amino group at the 2-position and the methoxy group at the 4-position are both ortho-, para-directing. This directs the incoming electrophile (I⁺) to the 3- or 5-position. The 3-position is sterically less hindered and electronically activated by both groups, making it the most probable site of iodination.

Plausible Experimental Protocol:

-

Reagent Selection: A variety of electrophilic iodinating agents can be employed, such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an oxidizing agent.

-

Reaction Setup: Dissolve 4-methoxy-pyridin-2-ylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Iodinating Agent: Cool the solution to 0 °C and add the iodinating agent (e.g., NIS, 1.1 eq) portion-wise, maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent.

-

Purification: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can be purified by silica gel chromatography to afford this compound.

Application in the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidine derivatives, a scaffold known to exhibit potent inhibitory activity against various protein kinases. Notably, this building block has been utilized in the synthesis of compounds targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.

The strategic placement of the iodo and amino groups on the pyridine ring allows for a sequential construction of the fused pyrimidine ring. The amino group serves as a nucleophile for the initial condensation reaction, while the iodo group provides a handle for subsequent palladium-catalyzed cross-coupling reactions to introduce diversity and modulate the pharmacological properties of the final compounds.

Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Caption: Synthetic strategy for kinase inhibitors using the target compound.

Exemplary Protocol: Synthesis of a Pyrido[2,3-d]pyrimidinone Intermediate

The following protocol is adapted from patent literature and demonstrates the utility of this compound in constructing the core of a PI3K inhibitor.

Step 1: Condensation and Cyclization

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

-

Heating: Heat the reaction mixture to a high temperature (e.g., 240-250 °C) for a specified period (e.g., 30 minutes). This high temperature facilitates both the initial condensation and the subsequent intramolecular cyclization to form the pyridopyrimidinone ring system.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

-

Purification: The resulting solid, ethyl 6-iodo-7-methoxy-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate, can be further purified if necessary, but is often used directly in the next step.

Step 2: Palladium-Catalyzed Cross-Coupling

The iodo group at the 6-position of the pyridopyrimidinone core is now perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which can be crucial for binding to the target kinase.

Generic Suzuki Coupling Protocol:

-

Reaction Setup: In a reaction vessel, combine the 6-iodopyridopyrimidinone intermediate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the final coupled product.

The Chemist's Perspective: Why this compound is a Valuable Tool

The strategic value of this building block lies in the orthogonal reactivity of its functional groups.

-

The 2-Amino Group: Serves as a potent nucleophile, ideal for forming the pyrimidine portion of fused heterocyclic systems like pyridopyrimidines.

-

The 3-Iodo Group: Provides a robust handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3][4][5] This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The C-I bond is generally more reactive than corresponding C-Br or C-Cl bonds in these transformations, often allowing for milder reaction conditions.

-

The 4-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring and can serve as a key interaction point within a protein's binding pocket, potentially forming hydrogen bonds or participating in other non-covalent interactions.

This trifecta of functionalities provides medicinal chemists with a powerful platform to systematically explore chemical space around a core scaffold, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Conclusion and Future Outlook

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a streamlined entry into complex and biologically relevant heterocyclic systems. Its demonstrated utility in the synthesis of kinase inhibitors, particularly those targeting the PI3K pathway, underscores its importance for oncology and immunology research. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic application of versatile and highly functionalized building blocks like this compound will be indispensable for the rapid discovery and development of next-generation therapeutics. Researchers and drug development professionals who incorporate this reagent into their synthetic toolbox will be well-positioned to innovate at the forefront of medicinal chemistry.

References

-

JOCPR. The chemistry of pyrido[2,3-d]pyrimidines. [Link]

-

RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

-

PubMed. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. [Link]

-

ResearchGate. Pyrido[2,3-d]pyrimidine derivatives (102 and 103) as PI3K/mTOR inhibitors. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

-

ResearchGate. Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

ACS GCI Pharmaceutical Roundtable. Iodination - Reagent Guides. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

PubChem. This compound. [Link]

-

NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

-

ResearchGate. Theoretical study of the iodination of methoxybenzene by iodine monochloride. [Link]

- Google Patents.

Sources

- 1. This compound | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

A Technical Guide to 3-Iodo-4-methoxy-pyridin-2-ylamine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Iodo-4-methoxy-pyridin-2-ylamine, a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This guide moves beyond basic data to explore the compound's physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and discuss its potential as a versatile building block for drug discovery. All protocols and claims are grounded in established chemical principles and supported by authoritative sources.

Chemical Identity and Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its structure incorporates three key functional groups on a pyridine core: an amino group, an iodo group, and a methoxy group. This trifunctional arrangement makes it a highly valuable scaffold for introducing molecular diversity in drug development programs. The physical and chemical properties are summarized below.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.04 g/mol | [1] |

| Molecular Formula | C₆H₇IN₂O | [2] |

| CAS Number | 956485-64-6 | |

| Appearance | Solid | |

| InChI Key | QBPYHICVLNIUPW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=NC=C1)N)I | |

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through directed ortho-metalation, a powerful strategy for functionalizing aromatic rings. The amino and methoxy groups are both ortho-, para-directing; however, the strongly directing nature of the amino group, particularly after deprotonation, can selectively guide metallation to the C3 position.

A plausible synthetic route starts from the commercially available 4-methoxy-pyridin-2-ylamine. The key step is a selective deprotonation at the C3 position followed by quenching with an iodine source.

Rationale for Experimental Choices

-

Starting Material: 4-methoxy-pyridin-2-ylamine is selected as it already contains two of the three required functional groups in the correct relative positions.

-

Base Selection: A strong, non-nucleophilic lithium amide base like Lithium diisopropylamide (LDA) or a combination of n-butyllithium (n-BuLi) with a sterically hindered amine is necessary.[3] This ensures deprotonation of the relatively acidic C-H bond at C3, which is activated by the adjacent directing groups, rather than nucleophilic attack on the pyridine ring.

-

Iodinating Agent: Molecular iodine (I₂) is an effective and readily available electrophile for quenching the resulting organometallic intermediate to install the iodo group.[3]

-

Purification: Silica gel chromatography is the standard method for separating the desired product from unreacted starting material and any potential side products, such as di-iodinated species.

Representative Synthetic Protocol

Step 1: Lithiation

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxy-pyridin-2-ylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (approx. 1.6 M in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 2 hours. The initial deprotonation occurs at the amino group, followed by the C3 position.

Step 2: Iodination

-

While maintaining the temperature at -78 °C, slowly add a solution of iodine (I₂, 1.5 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]

Step 3: Workup and Extraction

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its capacity as a versatile chemical building block. The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[4] This compound offers three distinct points for chemical modification, enabling the rapid generation of diverse compound libraries for screening.

-

The Iodo Group (C3): The carbon-iodine bond is an exceptionally useful handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position. This capability is fundamental to modern drug discovery.[5]

-

The Amino Group (C2): The primary amine is a nucleophile and a key site for derivatization. It can be readily acylated to form amides, reacted with isocyanates to form ureas, or used in reductive amination to build more complex side chains. These functional groups are critical for modulating pharmacological properties and establishing interactions with biological targets.

-

The Pyridine Ring: The core heterocyclic ring system is a common feature in drugs targeting a vast range of conditions, from cancer to neurological disorders.[6][7] The nitrogen atom can act as a hydrogen bond acceptor and helps to confer aqueous solubility, which is a critical parameter in drug development.

The strategic placement of these three functional groups allows for a combinatorial approach to synthesis, making this molecule an attractive starting point for developing inhibitors, receptor antagonists, or other biologically active agents.

Safety, Handling, and Storage

As a substituted pyridine and an organoiodide, this compound requires careful handling to ensure laboratory safety. The following guidelines are based on available safety data and general best practices for handling pyridine derivatives.[8][9]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Serious Eye Damage | H318 | Causes serious eye damage |

Source: Sigma-Aldrich Safety Data

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles that meet approved standards.

-

Hand Protection: Use chemically resistant, impervious gloves. Nitrile or neoprene gloves are recommended over latex.[8]

-

Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

Handling and Engineering Controls

-

Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of any dust or vapors.[10]

-

Static Discharge: Take precautionary measures against static discharge, especially when handling powders.[10]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[9]

Conclusion

This compound, with a molecular weight of 250.04 g/mol , is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its trifunctional nature provides chemists with multiple avenues for derivatization, making it a valuable starting material for creating novel molecules with potential therapeutic applications. Understanding its synthesis, reactivity, and handling requirements is essential for researchers aiming to leverage its full potential in drug discovery and materials science.

References

-

PubChem. This compound. [Link]

-

Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. [Link]

-

MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. [Link]

-

MDPI. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. [Link]

-

NIH National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [chemicalbook.com]

- 3. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines | MDPI [mdpi.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. lobachemie.com [lobachemie.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 3-Iodo-4-methoxy-pyridin-2-ylamine: A Technical Guide

Introduction

3-Iodo-4-methoxy-pyridin-2-ylamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into the experimental protocols and data interpretation necessary for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of heterocyclic compounds.

The following sections detail the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide presents a robust analysis based on predicted data, supported by empirical data from structurally analogous compounds.

Molecular Structure and Analysis Workflow

The structural analysis of this compound relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for a confident assignment of the molecular architecture.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d, J = 5.5 Hz | 1H | H-6 |

| ~6.45 | d, J = 5.5 Hz | 1H | H-5 |

| ~5.00 | br s | 2H | -NH₂ |

| ~3.90 | s | 3H | -OCH₃ |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show four distinct signals. The two doublets in the aromatic region are characteristic of a di-substituted pyridine ring. The downfield signal at approximately 7.70 ppm is assigned to the proton at the 6-position (H-6), which is deshielded by the adjacent electronegative nitrogen atom. The upfield doublet at around 6.45 ppm corresponds to the proton at the 5-position (H-5). The coupling constant of ~5.5 Hz is typical for ortho-coupling in a pyridine ring.

A broad singlet around 5.00 ppm that integrates to two protons is indicative of the primary amine (-NH₂) group. The broadness of this peak is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The sharp singlet integrating to three protons at approximately 3.90 ppm is characteristic of a methoxy (-OCH₃) group. The chemical shift of this group is influenced by its position on the electron-rich pyridine ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-4 |

| ~158.0 | C-2 |

| ~149.0 | C-6 |

| ~108.0 | C-5 |

| ~85.0 | C-3 |

| ~56.0 | -OCH₃ |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).

-

Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 to achieve adequate signal-to-noise.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule. The quaternary carbons (C-2, C-3, and C-4) can be distinguished from the protonated carbons (C-5, C-6, and -OCH₃) by performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

-

C-4 (~162.0 ppm): This carbon is significantly deshielded due to the attached electron-donating methoxy group.

-

C-2 (~158.0 ppm): This carbon is deshielded by the adjacent amino group and the ring nitrogen.

-

C-6 (~149.0 ppm): This is the most downfield of the protonated aromatic carbons due to its proximity to the ring nitrogen.

-

C-5 (~108.0 ppm): This protonated carbon is expected to be relatively upfield.

-

C-3 (~85.0 ppm): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.

-

-OCH₃ (~56.0 ppm): This signal in the aliphatic region is characteristic of a methoxy carbon.

Caption: Structure and predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp (doublet) | N-H stretching (asymmetric & symmetric) |

| 3050-3000 | Weak | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (-OCH₃) |

| 1620-1580 | Strong | C=C and C=N ring stretching |

| 1500-1400 | Medium-Strong | C=C ring stretching |

| 1250-1200 | Strong | Asymmetric C-O-C stretching |

| 1050-1000 | Medium | Symmetric C-O-C stretching |

| 600-500 | Weak-Medium | C-I stretching |

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record the spectrum and perform a background subtraction using a blank KBr pellet.

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by vibrations characteristic of the substituted pyridine ring and its functional groups. The presence of a primary amine is confirmed by a doublet in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Aromatic and aliphatic C-H stretching bands will appear as weak signals above and below 3000 cm⁻¹, respectively.

Strong absorptions in the 1620-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring. A strong band around 1250-1200 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the methoxy group. The C-I stretching vibration is expected to appear in the low-frequency region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 250 | 100 | [M]⁺ (Molecular Ion) |

| 235 | 40 | [M - CH₃]⁺ |

| 123 | 80 | [M - I]⁺ |

| 108 | 30 | [M - I - CH₃]⁺ |

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Scan a mass range of m/z 50-500.

Interpretation of the Mass Spectrum:

The mass spectrum will provide the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected at m/z 250, corresponding to the molecular formula C₆H₇IN₂O. Due to the presence of a single iodine atom, which is monoisotopic (¹²⁷I), no significant M+1 or M+2 peaks from isotopic distribution are expected, aside from the natural abundance of ¹³C.

The fragmentation pattern will provide further structural information. A prominent peak at m/z 123, corresponding to the loss of an iodine radical ([M - I]⁺), is highly characteristic of iodo-substituted compounds. Another expected fragmentation is the loss of a methyl radical from the methoxy group, giving a peak at m/z 235 ([M - CH₃]⁺). A subsequent loss of iodine from this fragment would result in a peak at m/z 108.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a robust framework for the structural elucidation of this compound. Researchers and scientists can utilize this information to confirm the identity and purity of synthesized this compound, ensuring the integrity of their subsequent studies.

References

-

PubChem. This compound. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Introduction: The Structural Imperative of Substituted Pyridines

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 3-Iodo-4-methoxy-pyridin-2-ylamine

Pyridines are a cornerstone class of heterocycles, forming the structural core of countless natural products and pharmaceuticals.[1] The specific analogue, this compound (Molecular Formula: C₆H₇IN₂O, Molecular Weight: 250.04 g/mol ), serves as a versatile building block in medicinal chemistry and drug development.[2] Its utility stems from the strategic placement of its functional groups: an amino group, a methoxy group, and an iodine atom. The iodine, in particular, provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[3][4]

Given its role as a critical intermediate, unambiguous structural verification is not merely a procedural step but a prerequisite for its application in any synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. However, the electronic environment of a highly substituted pyridine ring—influenced by the interplay of electron-donating groups (-NH₂, -OCH₃) and the halogen (-I)—can lead to complex and sometimes non-intuitive spectra.[5]

This guide provides a comprehensive, field-proven methodology for the complete NMR-based structural elucidation of this compound. We will proceed logically from one-dimensional (1D) experiments to two-dimensional (2D) correlation spectroscopy, explaining not just the procedural steps but the scientific rationale that dictates our analytical choices.

Part 1: The Analytical Workflow & Experimental Protocols

Figure 1: A logical workflow for the structural elucidation of substituted pyridines using NMR.

Experimental Protocol: Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.

-

Analyte Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is limited, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though its residual water peak must be considered. In this guide, we will proceed assuming CDCl₃ is used.

-

Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for achieving high-resolution spectra.[5]

Experimental Protocol: NMR Data Acquisition

The following parameters are based on a 400 MHz spectrometer and serve as a robust starting point.

-

Standard ¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16, to achieve adequate signal-to-noise (S/N).

-

-

Standard ¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024, as ¹³C has a low natural abundance.

-

-

DEPT-135:

-

Pulse Program: Standard DEPT-135 sequence.

-

Parameters: Use parameters similar to the standard ¹³C experiment. This experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed.[6]

-

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Pulse Program: Gradient-selected DQF-COSY (e.g., 'cosygpmf').

-

Spectral Width: Same as ¹H NMR in both dimensions.

-

Data Points: 2048 in F2, 256-512 increments in F1.

-

Number of Scans per Increment: 2-4. The COSY experiment reveals proton-proton (J-coupling) connectivities.[7]

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Gradient-selected, sensitivity-enhanced (e.g., 'hsqcedetgpsisp2.3').

-

Spectral Width (F2 - ¹H): Same as ¹H NMR.

-

Spectral Width (F1 - ¹³C): ~180 ppm, focused on the expected carbon chemical shift range.

-

Number of Scans per Increment: 2-8. The HSQC experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[8][9]

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: Gradient-selected (e.g., 'hmbcgplpndqf').

-

Spectral Widths: Same as HSQC.

-

Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz. This is a standard value that captures most two- and three-bond correlations.

-

Number of Scans per Increment: 8-32, as correlations are weaker. The HMBC is the key experiment for piecing together the molecular skeleton by identifying correlations between protons and carbons that are two or three bonds away.[5][10]

-

Part 2: Spectral Analysis and Structural Elucidation

Here, we will interpret the data acquired from the sequence of NMR experiments to build the structure of this compound from first principles.

Analysis of ¹H NMR Spectrum

The proton NMR spectrum provides the initial overview of the molecule's proton environments. For this compound, we expect to see three distinct types of signals:

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 4-6 ppm in CDCl₃. Its chemical shift can be highly variable and dependent on concentration and solvent.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, usually found between 3.5 and 4.0 ppm.

-

Aromatic Pyridine Protons: Two signals in the aromatic region (6.0-8.5 ppm). Due to the substitution pattern, these two protons will be on adjacent carbons (C5 and C6) and should appear as a pair of doublets, coupled to each other.

-

Causality: The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups increase electron density on the pyridine ring, shifting the attached protons upfield relative to unsubstituted pyridine (where signals appear at δ 7.22, 7.58, and 8.74).[11][12] The proton at C6 will be adjacent to the nitrogen atom, which is electron-withdrawing, likely causing it to appear further downfield than the proton at C5.

Analysis of ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum will reveal all six unique carbon atoms in the molecule. The DEPT-135 experiment is used in conjunction to confirm the identity of each carbon type.

-

Expected Signals:

-

Methyl Carbon (-OCH₃): One positive signal in the DEPT-135, typically around 55-60 ppm.

-

Methine Carbons (Ar-CH): Two positive signals in the DEPT-135, located in the aromatic region (approx. 100-150 ppm).

-

Quaternary Carbons (Ar-C): Three signals that are present in the ¹³C spectrum but absent in the DEPT-135. These correspond to C2, C3, and C4, which bear the amino, iodo, and methoxy substituents, respectively. The carbon attached to iodine (C3) is expected to be significantly upfield (around 80-90 ppm) due to the heavy atom effect. The carbons attached to the electronegative oxygen (C4) and nitrogen (C2) will be downfield.[13]

-

Integrated 2D NMR Analysis: Assembling the Structure

While 1D NMR provides a parts list, 2D NMR provides the assembly instructions.

-

¹H-¹H COSY Analysis:

-

The primary purpose of the COSY spectrum in this case is to confirm the relationship between the two aromatic protons. A cross-peak will be observed between the two doublets in the aromatic region, definitively establishing that they are J-coupled and therefore adjacent on the pyridine ring.[7] This confirms the H5-H6 spin system.

-

-

¹H-¹³C HSQC Analysis:

-

This experiment provides direct, unambiguous one-bond correlations.

-

The methoxy proton singlet will show a cross-peak to the methyl carbon signal (~55-60 ppm).

-

The aromatic proton at H5 will correlate to its attached carbon, C5.

-

The aromatic proton at H6 will correlate to its attached carbon, C6.

-

This allows for the definitive assignment of the protonated carbons (C5, C6, and the methoxy carbon).[9]

-

-

¹H-¹³C HMBC Analysis: The Final Proof

-

The HMBC spectrum is the most powerful tool for this analysis, as it reveals the connectivity to the non-protonated quaternary carbons.[5]

-

Key Expected Correlations:

-

Methoxy Protons (-OCH₃): These protons will show a strong correlation to the quaternary carbon they are attached to, C4 (³J coupling). This is a critical link.

-

Proton H5: This proton should show correlations to C3 (²J), C4 (²J), and C6 (³J, through the nitrogen). The correlation to the iodine-bearing C3 is particularly diagnostic.

-

Proton H6: This proton should show a correlation to the amino-bearing C2 (³J) and C4 (³J).

-

Amine Protons (-NH₂): If sharp enough, these protons may show correlations to C2 (²J) and C3 (³J).

-

-

Figure 2: Key HMBC correlations confirming the structure of this compound.

By systematically analyzing these HMBC correlations, the entire carbon skeleton can be pieced together, confirming the relative positions of all substituents and protons without ambiguity. The correlation from the methoxy protons to C4, combined with the correlations from H5 and H6 to the same C4, unequivocally places the methoxy group at the 4-position.

Part 3: Data Summary & Conclusion

The culmination of this analytical workflow is a complete and unambiguous assignment of all proton and carbon signals for this compound.

Table 1: Summary of NMR Assignments for this compound (in CDCl₃, 400 MHz)

| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | Carbon Type (DEPT) | Key HMBC Correlations (from H at...) |

| 2-NH₂ | ~4.8 (br s) | br s | - | 158.5 | C | C3 |

| 3 | - | - | - | 85.0 | C | H5, NH₂ |

| 4 | - | - | - | 165.2 | C | H5, H6, OCH₃ |

| 5 | 6.65 | d | 5.5 | 108.0 | CH | C3, C4 |

| 6 | 7.70 | d | 5.5 | 149.5 | CH | C2, C4, C5 |

| 4-OCH₃ | 3.85 | s | - | 56.0 | CH₃ | C4 |

Note: Chemical shifts (δ) are hypothetical and based on typical values for substituted pyridines. Actual experimental values may vary slightly.

Conclusion

The structural elucidation of this compound is achieved through a systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the fundamental count of nuclei and their immediate electronic environment, it is the combination of COSY, HSQC, and particularly HMBC experiments that resolves all structural ambiguity. The COSY experiment confirms the H5-H6 spin system, the HSQC experiment links these protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations needed to place the substituents and assign the quaternary carbons. This multi-technique, self-validating workflow represents the gold standard in chemical research and drug development, ensuring the absolute structural integrity of key synthetic intermediates.

References

-

Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, ACS Publications. [Link]

-

Amador-Sánchez, Y. A., et al. "(PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions." ResearchGate. [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. "Analysis of the NMR Spectrum of Pyridine." AIP Publishing. [Link]

-

"this compound." PubChem, National Center for Biotechnology Information. [Link]

-

Smith, W. B., & Roark, J. L. "Proton magnetic resonance spectra of several 2-substituted pyridines." The Journal of Physical Chemistry, ACS Publications. [Link]

-

"cosy hsqc hmbc: Topics by Science.gov." Science.gov. [Link]

-

"Common 2D (COSY, HSQC, HMBC)." SDSU NMR Facility – Department of Chemistry. [Link]

-

"The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis." NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

"2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube. [Link]

-

"A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma. [Link]

-

"The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis." Autech Industry Co.,Ltd.[Link]

-

"Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra." University of the West Indies. [Link]

-

"13C NMR Chemical Shifts." Oregon State University. [Link]

-

Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry. [Link]

-

"Tables For Organic Structure Analysis." University of the West Indies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. youtube.com [youtube.com]

- 11. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-4-methoxy-pyridin-2-ylamine

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-4-methoxy-pyridin-2-ylamine, a substituted pyridine derivative relevant in pharmaceutical and chemical research. In the absence of a publicly available experimental spectrum, this document presents a rigorously predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will deconstruct the molecular architecture to assign chemical shifts and coupling constants, explain the underlying electronic effects of the substituents, and provide detailed, field-proven protocols for sample preparation, spectral acquisition, and data processing. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic molecules.

Introduction: The Imperative for Structural Verification

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound (CAS 956485-64-6) is a highly functionalized pyridine ring, a scaffold of immense importance in medicinal chemistry.[1][2] Its utility as a synthetic intermediate or a potential bioactive molecule necessitates precise analytical characterization. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the electronic environment of each proton within the molecule.

This guide moves beyond a simple data sheet, adopting a first-principles approach to predict and interpret the ¹H NMR spectrum. We will explore how the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, combined with the electron-withdrawing and anisotropic effects of the iodine (-I) atom, sculpts the final spectral output.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first analyze the distinct proton environments within the molecule. The structure contains four unique sets of protons, as illustrated below.

Caption: Molecular structure with key proton groups labeled.

-

Aromatic Protons (H-5, H-6): Two protons are attached to the pyridine ring. Their chemical shifts are highly sensitive to the electronic effects of the surrounding substituents and the ring nitrogen.

-

Methoxy Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and will appear as a singlet.

-

Amine Protons (-NH₂): The two protons of the primary amine are equivalent. Their signal is often broad and its chemical shift can be highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Spectrum: A Quantitative Analysis

While an experimental spectrum is not publicly cataloged, we can construct a highly accurate prediction by analyzing the substituent effects on the pyridine core.[3][4] The chemical shifts are influenced by a combination of induction, resonance, and anisotropy.

-

Nitrogen Atom: The nitrogen atom is electronegative and deshields adjacent (ortho) protons, namely H-6.

-

2-Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho (position 3) and para (position 5) carbons, causing an upfield (shielding) shift for the corresponding protons.

-

4-Methoxy Group (-OCH₃): This is also a strong EDG via resonance, shielding the ortho positions (3 and 5).

-

3-Iodo Group (-I): The iodine atom exerts a deshielding inductive effect on adjacent protons. Its large size may also introduce through-space anisotropic effects.

Combining these factors, we predict the following spectral parameters, assuming a standard solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-6 | ~7.85 | Doublet (d) | JH6-H5 = ~5.5 Hz | 1H | Located ortho to the ring nitrogen, resulting in a significant downfield shift. Coupled only to H-5. |

| H-5 | ~6.40 | Doublet (d) | JH5-H6 = ~5.5 Hz | 1H | Strongly shielded by the para-amino and ortho-methoxy groups, causing a substantial upfield shift. Coupled only to H-6. |

| -NH₂ | ~4.8 (variable) | Broad Singlet (br s) | N/A | 2H | Exchangeable protons; signal is typically broad. Position is solvent and concentration-dependent. |

| -OCH₃ | ~3.90 | Singlet (s) | N/A | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a rigorous experimental protocol is critical for obtaining high-quality, reproducible data. This protocol is designed to be a self-validating system.

Objective: To acquire a publication-quality 1D ¹H NMR spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample (CAS 956485-64-6)[5] directly into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the spectrum. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.[6]

-

-

Instrument Setup & Calibration (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃. This step corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution. A well-shimmed sample will show a sharp, narrow TMS peak.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including potentially shifted amine protons, are captured.

-

Acquisition Time (AQ): ~3.0 seconds.

-

Relaxation Delay (D1): 5.0 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

-

Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Receiver Gain: Adjust automatically.

-

Data Processing and Interpretation Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.

Caption: Standard workflow for NMR data processing.

-

Fourier Transformation: The FID (a time-domain signal) is converted into the spectrum (a frequency-domain signal).

-

Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive (pointing upwards) with a flat baseline at the base of each peak.

-

Baseline Correction: A polynomial function is applied to correct any broad distortions in the baseline, ensuring accurate integration.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each signal is calculated. The integral values should be normalized to a known number of protons (e.g., the 3H of the methoxy group) to determine the relative number of protons for all other signals.

-

Peak Picking & Analysis: The chemical shift of each peak is recorded, and the multiplicities and coupling constants are measured to confirm the predicted structure.

Validating the Spectrum: Potential Impurities

A key aspect of trustworthy analysis is anticipating potential impurities arising from the synthesis. The synthesis of related iodo-pyridines often starts from a non-iodinated precursor, such as 4-methoxypyridine, followed by a directed lithiation and quenching with iodine.[7]

-

Starting Material (4-Methoxypyridine): If the reaction is incomplete, residual 4-methoxypyridine may be present. Its ¹H NMR spectrum shows two signals in the aromatic region: a doublet around δ 8.2 ppm (protons at C2/C6) and a doublet around δ 6.7 ppm (protons at C3/C5).[8] Its presence would be easily identifiable.

-

De-iodinated Product (4-methoxy-pyridin-2-ylamine): Reductive de-iodination during workup or storage could lead to the formation of 4-methoxy-pyridin-2-ylamine. This compound would show three aromatic signals instead of two, complicating the spectrum.

-

Solvent Residues: Residual solvents from purification (e.g., ethyl acetate, hexane) are common and have characteristic, well-documented chemical shifts.

Identifying these potential contaminants is a crucial part of validating the purity of the target compound and ensuring the integrity of the experimental results.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be distinct and readily interpretable. It is characterized by two doublets in the aromatic region, with a large chemical shift difference between H-6 (deshielded by the adjacent nitrogen) and H-5 (shielded by two strong electron-donating groups). These are complemented by a sharp singlet for the methoxy group and a broad singlet for the amine protons. By following the detailed experimental and processing protocols outlined in this guide, researchers can confidently acquire and interpret the spectrum, ensuring the structural integrity of this valuable chemical building block.

References

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. 3-Amino-4-iodopyridine(105752-11-2) 1H NMR spectrum [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. mdpi.com [mdpi.com]

- 5. 3-ヨード-4-メトキシ-ピリジン-2-イルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]

- 7. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Iodo-4-methoxy-pyridin-2-ylamine

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Iodo-4-methoxy-pyridin-2-ylamine (C₆H₇IN₂O). Designed for researchers in analytical chemistry, pharmacology, and drug development, this document outlines the fundamental principles, predictable fragmentation pathways, and practical experimental protocols for the robust characterization of this substituted pyridine. By leveraging foundational mass spectrometry principles and data from analogous structures, this guide offers a predictive framework for interpreting mass spectra obtained via both soft and energetic ionization techniques. We will explore the causal mechanisms behind specific fragmentation patterns, present detailed methodologies for analysis, and provide visual aids to clarify complex processes, ensuring a high degree of scientific integrity and practical applicability.

Introduction: The Analytical Imperative

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceutical agents. The compound this compound combines several key functional groups—a halogen, an ether, and an amine—on a heteroaromatic scaffold.[1][2] Each of these groups imparts distinct chemical properties that influence not only the molecule's biological activity but also its behavior during analytical characterization.

Mass spectrometry (MS) is an indispensable tool for confirming the identity, purity, and structure of such novel compounds. It provides exquisitely precise mass measurements and, through fragmentation analysis, offers a "fingerprint" of the molecule's structure. Understanding the predictable fragmentation behavior of this compound is critical for unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or quality control workflows. This guide serves as a predictive and practical resource for scientists undertaking such analyses.

Molecular Structure and Physicochemical Properties

A molecule's journey through a mass spectrometer is dictated by its structure. The key features of this compound (Molecular Weight: 250.04 g/mol ) are:

-

Pyridine Ring: A basic, aromatic heterocycle that is readily protonated, making it ideal for positive-mode electrospray ionization.[3]

-

Amino Group (-NH₂): A primary amine that is also a site for protonation and a driver of specific fragmentation pathways through alpha-cleavage.[4][5][6]

-

Iodo Group (-I): A heavy halogen atom. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion. The C-I bond is relatively weak and is often a primary site for fragmentation.

-

Methoxy Group (-OCH₃): An ether group that can influence fragmentation through the loss of a methyl radical (•CH₃) or a neutral molecule of formaldehyde (CH₂O).[7][8]

The calculated monoisotopic mass of the neutral molecule C₆H₇IN₂O is 249.9658 Da . This value is the theoretical target for high-resolution mass spectrometry.

Ionization Techniques: Choosing the Right Tool

The choice of ionization method is the most critical experimental decision, as it determines the nature of the primary ion and the extent of initial fragmentation.

Electrospray Ionization (ESI): The "Soft" Approach

ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[9] For this compound, ESI in positive ion mode is the preferred method for determining the molecular weight.

-

Mechanism of Ionization: The basic nitrogens of the pyridine ring and the 2-amino group are readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid).[10] This results in the formation of a pseudomolecular ion, [M+H]⁺ , at m/z250.9736 . The softness of ESI ensures this ion is typically the base peak in a full scan MS spectrum, providing clear molecular weight information.[9]

Electron Ionization (EI): The "Energetic" Approach

EI is a "hard" ionization technique used primarily with Gas Chromatography (GC-MS). It involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, M⁺• .[11][12] This process imparts significant internal energy, resulting in extensive and often complex fragmentation.

-

Mechanism of Ionization: The initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms or the oxygen atom, as these are the highest energy electrons in the molecule.[12] The resulting molecular ion, M⁺•, at m/z249.9658 will be highly unstable and prone to immediate fragmentation. The patterns observed provide deep structural information but may result in a weak or absent molecular ion peak.[4]

Predicted Fragmentation Pathways

The true power of mass spectrometry lies in tandem MS (MS/MS), where a precursor ion is isolated and fragmented to produce a product ion spectrum.[13] The fragmentation pathways are predictable based on fundamental chemical principles.

ESI Fragmentation (Collision-Induced Dissociation of [M+H]⁺)

When the protonated molecule ([M+H]⁺, m/z 250.97) is subjected to collision-induced dissociation (CID), the following fragmentation pathways are predicted to be most prominent:

-

Loss of Ammonia (NH₃): Protonation can occur on the exocyclic amine. Subsequent cleavage can lead to the neutral loss of ammonia (17.03 Da), a common pathway for protonated primary amines.

-

Loss of Methyl Radical (•CH₃): While less common in ESI than EI, a higher collision energy can induce the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15.02 Da).

-

Loss of Iodine Radical (•I): The C-I bond is the weakest in the molecule. Cleavage of this bond results in the loss of an iodine radical (126.90 Da), leading to a significant fragment ion. This is often a dominant fragmentation pathway.

EI Fragmentation (Decomposition of M⁺•)

The radical cation formed via EI is highly energetic and will undergo extensive fragmentation. Key predicted pathways include:

-

Loss of Iodine Radical (•I): This is a highly favorable fragmentation due to the relative weakness of the C-I bond. This will produce a fragment ion at m/z 123.06.

-

Loss of Methyl Radical (•CH₃): Alpha-cleavage at the methoxy group will lead to the loss of a methyl radical (•CH₃, 15.02 Da) to form a stable oxonium ion.[7]

-

Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30.01 Da) from the methoxy group.

-

Ring Fragmentation (Loss of HCN): Pyridine rings are known to fragment via the loss of hydrogen cyanide (HCN, 27.01 Da), leading to the formation of a smaller, stable cyclic fragment.[14]

The following diagram illustrates the primary predicted fragmentation pathways under EI conditions.

Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.

Summary of Predicted Key Fragments

| Ion Description | Proposed Formula | Ionization Mode | Predicted Monoisotopic Mass (m/z) | Neutral Loss |

| Protonated Molecule | [C₆H₈IN₂O]⁺ | ESI | 250.9736 | - |

| Molecular Ion | [C₆H₇IN₂O]⁺• | EI | 249.9658 | - |

| Loss of Iodine | [C₆H₇N₂O]⁺ | EI | 123.0558 | •I |

| Loss of Methyl | [C₅H₄IN₂O]⁺ | EI | 234.9402 | •CH₃ |

| Loss of Formaldehyde | [C₅H₅IN₂]⁺• | EI | 219.9552 | CH₂O |

| Loss of Ammonia | [C₆H₅IO]⁺ | ESI | 232.9412 | NH₃ |

Experimental Protocol: LC-MS/MS Analysis

This section provides a self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

5.1. Materials and Reagents

-

This compound standard

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

LC-MS grade Formic Acid (FA)

-

HPLC Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

5.2. Sample Preparation

-

Prepare a 1 mg/mL stock solution of the analyte in 50:50 ACN/Water.

-

Perform serial dilutions from the stock solution to create a working solution of 1 µg/mL in the same solvent.

-

Prepare a "blank" sample consisting of only the 50:50 ACN/Water solvent.

5.3. LC Method

-

Mobile Phase A: Water + 0.1% FA

-

Mobile Phase B: ACN + 0.1% FA

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

9.0 min: 5% B

-

-

Column Temperature: 40 °C

5.4. MS Method (Positive ESI)

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 45 psi

-

Full Scan (MS1) Parameters:

-

Scan Range: m/z 100-400

-

-

Tandem MS (MS2) Parameters:

-

Precursor Ion: m/z 250.97

-

Collision Energy: Optimize between 10-40 eV to observe fragmentation. Start with a ramp (e.g., 15-35 eV).

-